2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
Description
2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a trifluoromethyl group at the 3-position of the phenyl ring attached to the pyrimidine core. This compound belongs to a class of heterocyclic molecules known for their structural resemblance to purines, enabling interactions with biological targets such as kinases, receptors, and enzymes . Its synthesis typically involves condensation reactions of aminopyrazoles with β-diketones or their equivalents, followed by functionalization at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine scaffold .
Properties
IUPAC Name |
2-methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c1-9-7-13-18-12(5-6-20(13)19-9)10-3-2-4-11(8-10)14(15,16)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMIQFMSVNYINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=NC2=C1)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with 3-amino-1-methylpyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and can be scaled up efficiently. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the phenyl ring or the pyrazole moiety can be replaced under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Numerous studies have reported the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to 2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine have shown promising results in inhibiting tumor growth in various cancer cell lines. These compounds often target specific kinases involved in cancer cell proliferation and survival.
-
Anti-inflammatory Effects :
- Research indicates that pyrazolo[1,5-a]pyrimidines possess anti-inflammatory properties. The trifluoromethyl group enhances the compound's ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.
-
CNS Activity :
- Some derivatives exhibit neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases. The structure allows for interaction with neurotransmitter receptors, which can be beneficial in managing conditions like Alzheimer's or Parkinson's disease.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate anticancer properties | Showed significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Assess anti-inflammatory effects | Demonstrated a decrease in pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic development. |
| Study 3 | Evaluate neuroprotective activity | Indicated protective effects against oxidative stress-induced neuronal cell death in preclinical models. |
Mechanism of Action
The mechanism by which 2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to downstream effects on cellular processes. The compound’s trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations
Substituent Effects on Activity: Trifluoromethyl Groups: The presence of trifluoromethyl groups at the 7-position (e.g., in PHTPP) enhances metabolic stability and binding affinity to targets like estrogen receptors . Aryl/Heteroaryl Substitutions: Derivatives with pyridinyl (e.g., C₁₃H₉F₃N₄ ) or dichlorophenyl groups (e.g., C₂₀H₁₁Cl₂F₄N₃ ) exhibit varied bioactivities, including antifungal and antitrypanosomal effects. Electron-Withdrawing Groups: Nitro or cyano substituents (e.g., in GABA inhibitors ) improve selectivity for enzyme inhibition.
Synthetic Yields :
- Compounds with simple aryl groups (e.g., 5-(4-fluorophenyl)) are synthesized in high yields (80–98%) , while bulky substituents (e.g., dibenzothiophen-4-yl) require optimized conditions for moderate yields (50–92%) .
Biological Applications :
- Kinase Inhibition : Trifluoromethylated derivatives (e.g., TP-3654 ) show promise as PIM kinase inhibitors.
- Receptor Modulation : PHTPP’s ESR2 antagonism highlights the role of trifluoromethyl groups in receptor selectivity .
- Antimicrobial Activity : Pyridinyl and thiophenyl variants demonstrate efficacy against phytopathogens .
Biological Activity
2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H10F3N3
- Molecular Weight : 277.24 g/mol
- CAS Number : 866019-72-9
- Melting Point : 224 - 226 °C
- Purity : ≥95% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have shown significant inhibitory effects on various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The mechanism often involves the inhibition of specific kinases and modulation of apoptotic pathways.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 4.92 |
| This compound | HeLa | 6.91 |
| This compound | A549 | 8.43 |
These values indicate that the compound exhibits potent anticancer activity, particularly against breast and lung cancer cell lines .
Enzyme Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has been shown to inhibit various enzymes that are critical in cancer progression and other diseases. Notably, it has demonstrated inhibitory effects on histone deacetylases (HDACs), which are involved in regulating gene expression related to cancer cell proliferation.
| Enzyme | IC50 (nM) |
|---|---|
| HDAC1 | 22.73 |
| HDAC2 | 20.08 |
| HDAC4 | 3100 |
| HDAC6 | 3.71 |
These findings suggest that derivatives like this compound could be developed as novel HDAC inhibitors for cancer therapy .
Antimicrobial Activity
In addition to anticancer properties, compounds in this class have also exhibited antimicrobial activity against various bacterial strains. For example, studies have reported significant bacteriostatic effects against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Bacteriostatic |
| Escherichia coli | Bacteriostatic |
This antimicrobial potential opens avenues for further research into their use as therapeutic agents against resistant bacterial strains .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Kinase Inhibition : The compound inhibits various kinases involved in cell signaling pathways that regulate cell growth and survival.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Antimicrobial Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of several pyrazolo[1,5-a]pyrimidine derivatives against MCF-7 cells using an MTT assay. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts.
Case Study 2: Enzymatic Activity
In another study focusing on enzyme inhibition, researchers synthesized a series of pyrazolo[1,5-a]pyrimidines and tested them against HDAC isoenzymes. The results showed that modifications on the phenyl ring significantly affected inhibitory potency.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A one-pot approach using substituted pyrazole-5-amines and trifluoromethylated diketones under reflux in acetic acid is widely adopted . For example, reacting 5-methyl-3-amino-1H-pyrazole with 1,1,1-trifluoro-4-(3-trifluoromethylphenyl)-butane-1,3-dione in acetic acid at 433–438 K yields the target compound. Solvent systems like ethanol/acetone (1:1) are used for recrystallization to obtain high-purity crystals .
Q. How is the structural confirmation of this compound achieved in academic research?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Single-crystal diffraction data (e.g., monoclinic P21/c space group with Z = 4) provide bond lengths, angles, and dihedral angles between aromatic rings . Spectroscopic techniques like -NMR and -NMR are used to confirm substituent positions, with characteristic peaks for methyl (δ ~2.5 ppm) and trifluoromethyl groups (δ ~120–125 ppm in -NMR) .
Q. What are the key physicochemical properties relevant to its biological activity?
- Methodological Answer : Planarity of the pyrazolo[1,5-a]pyrimidine core (maximum deviation <0.014 Å) and dihedral angles between substituents (e.g., 14.1° for 4-tolyl groups) influence solubility and binding affinity . LogP values (~3.5–4.0) and molecular weight (~350–400 g/mol) are critical for bioavailability assessments .
Advanced Research Questions
Q. How can regioselectivity challenges in halogenation or functionalization be addressed?
- Methodological Answer : Hypervalent iodine reagents (e.g., PyBroP) enable regioselective C3 halogenation (I/Br/Cl) with >80% yields. Electron-withdrawing groups on the phenyl ring enhance reactivity, while steric hindrance from methyl substituents requires optimized temperature (298–323 K) and solvent polarity (e.g., 1,4-dioxane) . Computational DFT studies predict reactive sites by analyzing Fukui indices and electrostatic potential maps .
Q. What strategies resolve contradictions in biological activity data across similar derivatives?
- Methodological Answer : Discrepancies in IC values (e.g., 1–10 µM for MCF-7 cells) may arise from assay conditions (e.g., serum concentration, incubation time). Normalize data using reference standards (e.g., doxorubicin) and validate via dose-response curves. For example, trifluoromethyl groups enhance kinase inhibition by 2–3 fold compared to non-fluorinated analogs, as shown in TRK kinase assays .
Q. How do computational models predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer : Tools like SwissADME predict moderate blood-brain barrier penetration (BBB score: 0.65) and CYP3A4 metabolism. Toxicity risks (e.g., hepatotoxicity) are assessed via ProTox-II, with LD estimates >500 mg/kg in rodents. Molecular docking (AutoDock Vina) identifies binding modes to targets like CDK2 (binding energy: −9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
